molecular formula C5FeO4S B13768094 Tetracarbonyl carbonothioyl iron CAS No. 66517-47-3

Tetracarbonyl carbonothioyl iron

Cat. No.: B13768094
CAS No.: 66517-47-3
M. Wt: 211.96 g/mol
InChI Key: LMLVXYURSHOGBE-UHFFFAOYSA-N
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Description

Tetracarbonyl carbonothioyl iron is an organometallic compound with the formula C₅FeO₄S. This compound is part of the transition metal carbonyl family, which includes compounds where carbon monoxide is coordinated to a transition metal. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetracarbonyl carbonothioyl iron can be synthesized through the reaction of iron pentacarbonyl with carbon disulfide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{Fe(CO)}_5 + \text{CS}_2 \rightarrow \text{C}_5\text{FeO}_4\text{S} ]

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of high-purity reagents and controlled environments to prevent contamination and ensure high yields. The process may involve steps such as purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Tetracarbonyl carbonothioyl iron undergoes various types of chemical reactions, including:

    Substitution Reactions: These involve the replacement of one or more carbonyl ligands with other ligands such as phosphines or amines.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where it either gains or loses electrons.

    Addition Reactions: These involve the addition of small molecules to the iron center.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include triphenylphosphine (PPh₃) and other phosphines. These reactions typically occur under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) are commonly employed.

Major Products: The products of these reactions vary depending on the reagents and conditions used. For example, substitution reactions with phosphines can yield tetracarbonyl phosphine iron complexes.

Scientific Research Applications

Tetracarbonyl carbonothioyl iron has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.

    Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which tetracarbonyl carbonothioyl iron exerts its effects involves the coordination of carbonyl and thiocarbonyl ligands to the iron center. This coordination influences the electronic properties of the iron, making it reactive towards various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.

Comparison with Similar Compounds

    Iron Pentacarbonyl (Fe(CO)₅): A well-known iron carbonyl compound with five carbonyl ligands.

    Nickel Tetracarbonyl (Ni(CO)₄): A similar compound where nickel is coordinated to four carbonyl ligands.

    Chromium Hexacarbonyl (Cr(CO)₆): Another transition metal carbonyl with six carbonyl ligands.

Uniqueness: Tetracarbonyl carbonothioyl iron is unique due to the presence of a thiocarbonyl ligand, which imparts distinct electronic and steric properties compared to other carbonyl compounds. This uniqueness makes it valuable in specific catalytic and synthetic applications.

Properties

CAS No.

66517-47-3

Molecular Formula

C5FeO4S

Molecular Weight

211.96 g/mol

InChI

InChI=1S/4CO.CS.Fe/c5*1-2;

InChI Key

LMLVXYURSHOGBE-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C(=S)=[Fe]

Origin of Product

United States

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